REACTION_CXSMILES
|
[Zn:1](OC(C)=O)[O:2][C:3]([CH3:5])=[O:4].O.O>CO>[C:3]([O-:4])(=[O:2])[CH3:5].[Zn+2:1].[C:3]([O-:4])(=[O:2])[CH3:5] |f:0.1.2,4.5.6|
|
Name
|
|
Quantity
|
4.97 g
|
Type
|
reactant
|
Smiles
|
[Zn](OC(=O)C)OC(=O)C.O.O
|
Name
|
|
Quantity
|
40 g
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |